

Melting point and boiling point of 2-Chloro-6-fluorobenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzaldehyde

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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluorobenzaldehyde

This technical guide provides a comprehensive overview of the melting and boiling points of **2-Chloro-6-fluorobenzaldehyde**, targeting researchers, scientists, and professionals in drug development. This document outlines key physical properties and details common experimental protocols for its synthesis.

Physicochemical Data of 2-Chloro-6-fluorobenzaldehyde

2-Chloro-6-fluorobenzaldehyde is a halogenated benzaldehyde derivative with the chemical formula C_7H_4ClFO .^[1] It presents as a white to yellow crystalline solid and is insoluble in water, but soluble in organic solvents like methanol and ethanol.^{[1][2][3]}

Quantitative Data Summary

The melting and boiling points of **2-Chloro-6-fluorobenzaldehyde** are summarized in the table below. It is important to note the pressure at which the boiling point is measured, as this significantly affects the observed value.

| Property | Value | Conditions |
|------------------------------|--|--|
| Melting Point | 32-35 °C | (lit.) [1] [4] |
| 37 °C | - | |
| 34-39 °C | - [2] | |
| Boiling Point | 104-105 °C | - [1] |
| 92 °C | at 10 mmHg [4] [5] | |
| Appearance | White to yellow crystalline solid | - [2] [3] |
| Solubility | Insoluble in water | - [1] |
| Soluble in methanol, ethanol | - [1] | |

Experimental Protocols: Synthesis of 2-Chloro-6-fluorobenzaldehyde

2-Chloro-6-fluorobenzaldehyde is a crucial intermediate in the synthesis of various compounds, including antiseptics like dicloxacillin and flucloxacillin, as well as pesticides.[\[1\]](#) Several methods for its preparation have been documented.

Method 1: Oxidation of 2-Chloro-6-fluorobenzyl Alcohol

This method involves the oxidation of 2-chloro-6-fluorobenzyl alcohol.

Procedure: A mixture of 2-chloro-6-fluorobenzyl alcohol (1.0 mmol), N-phenylglycine (0.05 mmol), CuBr₂ (0.05 mmol), Na₂CO₃ (1.0 mmol), and TEMPO (0.05 mmol) is prepared in a 100 mL Schlenk tube with 3.0 mL of water.[\[3\]](#)[\[4\]](#) The mixture is stirred vigorously under reflux conditions in the air for 30 minutes.[\[3\]](#)[\[4\]](#) Upon completion, the product is extracted with CH₂Cl₂ (3 x 2.0 mL). The combined organic phases are washed with water (3.0 mL) and dried with anhydrous MgSO₄. After vacuum concentration, the resulting residue is purified by column chromatography to yield **2-chloro-6-fluorobenzaldehyde**.[\[3\]](#)[\[4\]](#)

Method 2: Chlorination and Hydrolysis of 2-Chloro-6-fluorotoluene

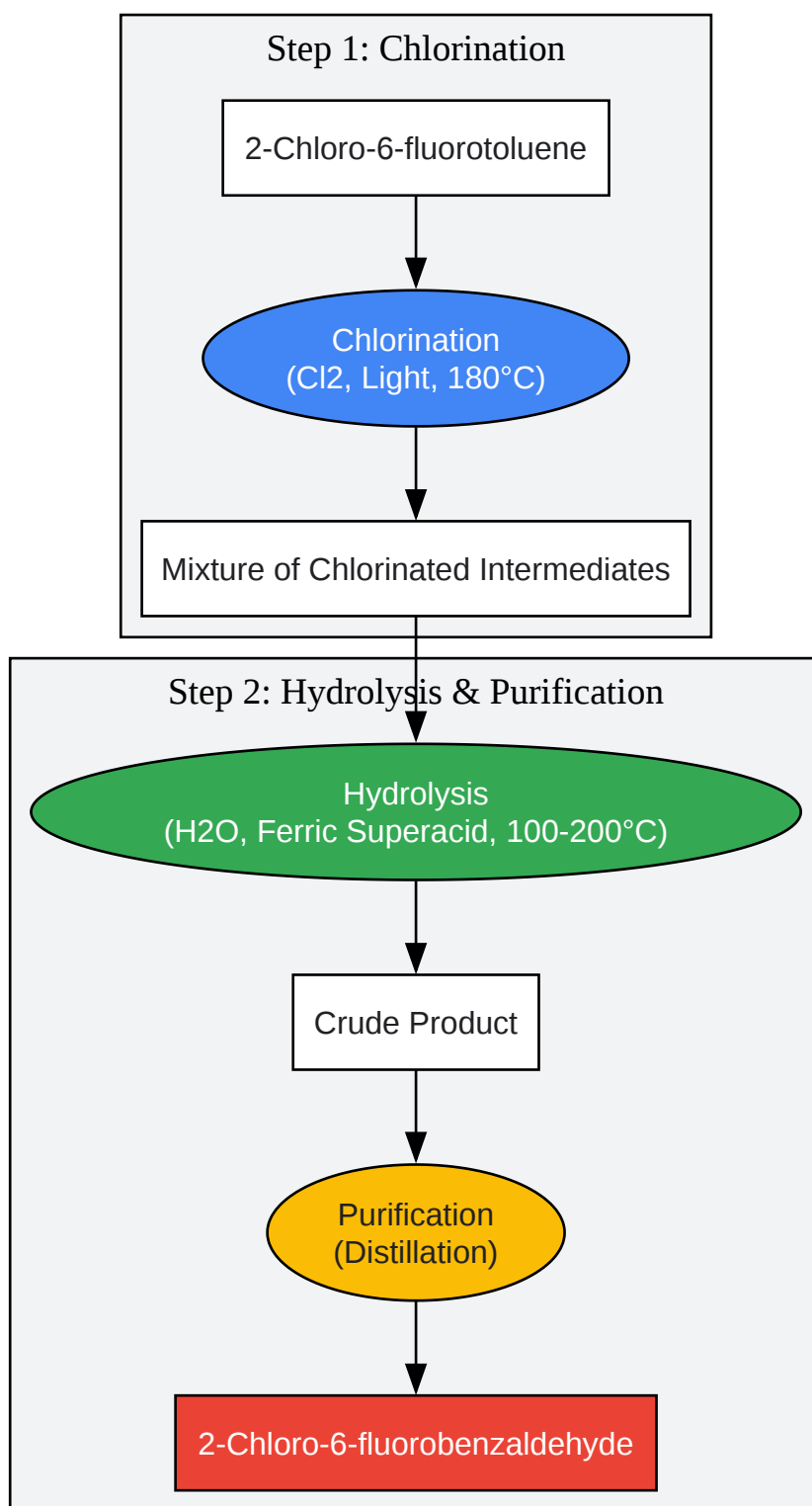
This industrial-scale method involves the chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.

Procedure:

- Chlorination: 2-chloro-6-fluorotoluene is placed in a reaction flask. Chlorine gas is introduced under the irradiation of a metal halide lamp at a temperature of 180°C.^[6] This step produces a mixture of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride. The reaction continues until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.^[6]^[7]
- Hydrolysis: A ferric solid superacid catalyst is added to the reaction mixture.^[6]^[7] Water is then dripped into the flask at a temperature between 100 and 200°C over a period of 3 hours, followed by a 4-hour heat preservation period.^[6]
- Purification: Alkali liquor is added, and the mixture is stirred to achieve phase separation. The organic phase is then subjected to reduced pressure distillation or rectification to obtain purified **2-chloro-6-fluorobenzaldehyde**.^[6]^[7]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **2-Chloro-6-fluorobenzaldehyde** from 2-Chloro-6-fluorotoluene.



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Caption: Synthesis of **2-Chloro-6-fluorobenzaldehyde**.

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